molecular formula C6H9ClN4 B8116393 5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride

5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride

Cat. No.: B8116393
M. Wt: 172.61 g/mol
InChI Key: SNUUGHAOTGAJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit enhanced or modified biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various cellular pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its necroptosis inhibitory activity.

    5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: Exhibits selective inhibition of cyclin-dependent kinase 2 (CDK2).

    Pyrrolo[2,3-d]pyrimidine-linked hybrids: Investigated for their antidiabetic potential.

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to modulate key molecular targets makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c7-6-9-3-4-1-2-8-5(4)10-6;/h3H,1-2H2,(H3,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUGHAOTGAJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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